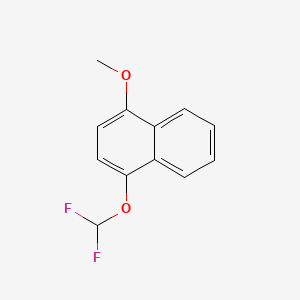
1-(Difluoromethoxy)-4-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-4-methoxynaphthalene is an organic compound characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a naphthalene ring
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-4-methoxynaphthalene typically involves the introduction of difluoromethoxy and methoxy groups onto a naphthalene ring. One common method is the reaction of naphthol derivatives with difluoromethylating agents under specific conditions. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(Difluoromethoxy)-4-methoxynaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Cross-Coupling: Palladium-catalyzed cross-coupling reactions can be used to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
1-(Difluoromethoxy)-4-methoxynaphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-4-methoxynaphthalene exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
1-(Difluoromethoxy)-4-methoxynaphthalene can be compared with other fluorinated aromatic compounds such as:
1-(Difluoromethoxy)-4-(1-methylpropyl)benzene: Similar in structure but with different substituents on the aromatic ring.
4-(Difluoromethoxy)aniline: Contains an aniline group instead of a naphthalene ring.
Difluoromethoxylated Ketones: Used as building blocks for synthesizing nitrogen-containing heterocycles.
The uniqueness of this compound lies in its combination of difluoromethoxy and methoxy groups on a naphthalene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10F2O2 |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O2/c1-15-10-6-7-11(16-12(13)14)9-5-3-2-4-8(9)10/h2-7,12H,1H3 |
InChI Key |
PPDPVLLQDVTZRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















